molecular formula C8H9ClO2 B14308398 (3-Chloro-4-methylphenyl)methaneperoxol CAS No. 112706-67-9

(3-Chloro-4-methylphenyl)methaneperoxol

Cat. No.: B14308398
CAS No.: 112706-67-9
M. Wt: 172.61 g/mol
InChI Key: DGEBYUMNDLSBFL-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)methaneperoxol is an organic peroxide derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a methaneperoxol (-CH₂OOH) functional group. This hydroperoxide is structurally notable for its combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity and stability.

Organic peroxides like (3-Chloro-4-methylphenyl)methaneperoxol are typically employed as initiators in polymerization reactions or oxidizers in organic synthesis. Their inherent instability, however, necessitates careful handling due to risks of thermal decomposition or explosive reactivity.

Properties

CAS No.

112706-67-9

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-4-(hydroperoxymethyl)-1-methylbenzene

InChI

InChI=1S/C8H9ClO2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,10H,5H2,1H3

InChI Key

DGEBYUMNDLSBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)methaneperoxol typically involves the reaction of (3-Chloro-4-methylphenyl)methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired peroxide compound.

Industrial Production Methods: Industrial production of (3-Chloro-4-methylphenyl)methaneperoxol may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Types of Reactions:

    Oxidation: (3-Chloro-4-methylphenyl)methaneperoxol can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: The compound can be reduced to (3-Chloro-4-methylphenyl)methanol under appropriate conditions.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: More oxidized derivatives of (3-Chloro-4-methylphenyl)methaneperoxol.

    Reduction: (3-Chloro-4-methylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-4-methylphenyl)methaneperoxol is used as a reagent in organic synthesis, particularly in oxidation reactions. It serves as a source of active oxygen and can be used to introduce peroxide functionality into organic molecules.

Biology: In biological research, (3-Chloro-4-methylphenyl)methaneperoxol may be used to study oxidative stress and its effects on cellular processes. It can also be employed in the development of assays to measure antioxidant activity.

Medicine: The compound’s potential as an antimicrobial agent is being explored, given its ability to generate reactive oxygen species that can kill bacteria and other pathogens.

Industry: In industrial applications, (3-Chloro-4-methylphenyl)methaneperoxol is used in the formulation of disinfectants and sanitizers. Its oxidative properties make it effective in breaking down organic contaminants.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. The compound’s ability to generate ROS makes it effective in antimicrobial and oxidative stress-related applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The table below compares (3-Chloro-4-methylphenyl)methaneperoxol with two related compounds: 3-Chloro-4-methylphenyl isocyanate (from the Emergency Response Guidebook ) and 4-(benzyloxy)-3-phenethoxyphenol (C3) (synthesized in ).

Compound Molecular Formula Functional Group Key Reactivity
(3-Chloro-4-methylphenyl)methaneperoxol C₈H₈ClO₂ Hydroperoxide (-CH₂OOH) Oxidizing agent; prone to homolytic O-O bond cleavage under heat or light .
3-Chloro-4-methylphenyl isocyanate C₈H₆ClNO Isocyanate (-NCO) Reacts exothermically with water, alcohols, or amines to form ureas/carbamates .
4-(Benzyloxy)-3-phenethoxyphenol (C3) C₂₁H₂₀O₃ Phenolic ether (-OCH₂C₆H₅) Acid-catalyzed ether cleavage; participates in electrophilic substitution .
Key Observations:
  • Reactivity : The hydroperoxide group in the target compound contrasts sharply with the isocyanate’s electrophilic -NCO group. While peroxides act as oxidizers, isocyanates are polymerization precursors (e.g., in polyurethanes) .

Hazard Profiles and Stability

Organic peroxides and isocyanates both pose significant safety risks but differ in their mechanisms:

Compound Hazards Stability
(3-Chloro-4-methylphenyl)methaneperoxol Thermal instability; risk of explosive decomposition . Sensitive to heat, light, and mechanical shock.
3-Chloro-4-methylphenyl isocyanate Toxic vapor release; causes severe irritation to eyes/skin . Reacts violently with moisture.
4-(Benzyloxy)-3-phenethoxyphenol (C3) Limited hazard data; likely low acute toxicity due to stable ether groups. Stable at room temperature .
Key Observations:
  • Peroxides vs. Isocyanates : The target compound’s hazards stem from its peroxide bond, whereas the isocyanate’s risks relate to toxicity and moisture reactivity. Both require specialized storage (e.g., refrigerated, anhydrous conditions) .
  • Stability: Phenolic ethers like C3 are comparatively inert, reflecting their use as intermediates in pharmaceuticals or agrochemicals .
Key Observations:
  • Functional Group Dictates Use : The hydroperoxide’s role as a radical initiator contrasts with the isocyanate’s polymer-forming capability.
  • Pharmaceutical Potential: C3’s phenolic structure aligns with bioactive molecule development, whereas the target compound’s applications are more niche due to handling challenges.

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